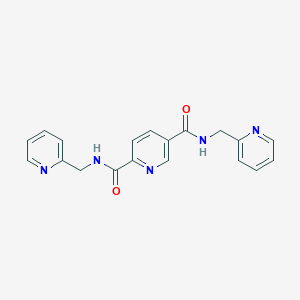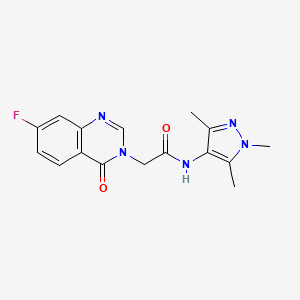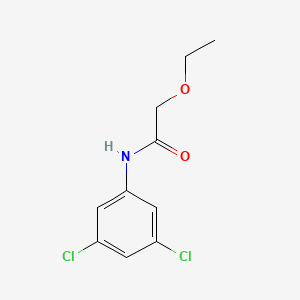
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide is a complex organic compound featuring a pyridine backbone with two pyridin-2-ylmethyl groups attached to the nitrogen atoms at positions 2 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide typically involves the reaction of pyridine-2,5-dicarboxylic acid with pyridin-2-ylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide has several scientific research applications:
Coordination Chemistry: It acts as a ligand to form coordination complexes with transition metals, which are useful in catalysis and materials science.
Biological Studies: The compound can be used to study metal ion interactions in biological systems, potentially leading to the development of new therapeutic agents.
Material Science:
Mécanisme D'action
The mechanism of action of 2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and catalytic activity. The compound can also form hydrogen bonds and π-π interactions, contributing to its stability and functionality in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dipicolylamine: Similar in structure but lacks the dicarboxamide functionality.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another pincer-type ligand with different substitution patterns.
N,N-Di-2-picolylamine: A related compound with two pyridin-2-ylmethyl groups but different connectivity.
Uniqueness
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide is unique due to its specific substitution pattern and the presence of two amide groups, which enhance its ability to form stable coordination complexes and participate in various chemical reactions. This makes it a versatile compound for applications in coordination chemistry, materials science, and biological studies.
Propriétés
IUPAC Name |
2-N,5-N-bis(pyridin-2-ylmethyl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c25-18(23-12-15-5-1-3-9-20-15)14-7-8-17(22-11-14)19(26)24-13-16-6-2-4-10-21-16/h1-11H,12-13H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFAFMXTLOAYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1,3-benzoxazol-2-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7484327.png)
![N-[2-oxo-2-(propan-2-ylamino)ethyl]-4-phenoxybutanamide](/img/structure/B7484335.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7484341.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B7484353.png)
![[4-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7484366.png)
![2-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7484376.png)

![Ethyl 2-amino-1-[2-[(4-bromobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7484387.png)



![2-(4-Chlorophenyl)-5-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7484424.png)
![4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide](/img/structure/B7484429.png)
![8-[(5-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]quinoline](/img/structure/B7484434.png)
